Fluclotizolam
Übersicht
Beschreibung
Fluclotizolam is a thienotriazolodiazepine derivative that was first synthesized in 1979. It is classified as a novel benzodiazepine, which means it is a central nervous system depressant. Although it was never marketed, it has been sold as a designer drug and was first definitively identified in 2017 .
Wissenschaftliche Forschungsanwendungen
Fluclotizolam wurde in erster Linie im Zusammenhang mit seinen pharmakologischen Eigenschaften als Zentrales Nervensystem-Depressivum untersucht. Es wurde in der Forschung verwendet, um die Auswirkungen neuartiger Benzodiazepine auf den GABA_A-Rezeptor zu verstehen, der das Hauptziel für Benzodiazepine ist. Darüber hinaus wurde es in der forensischen Toxikologie verwendet, um neue psychoaktive Substanzen zu identifizieren und zu charakterisieren .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es an den GABA_A-Rezeptor bindet, einen wichtigen inhibitorischen Neurotransmitter-Rezeptor im Gehirn. Durch die Bindung an diesen Rezeptor verstärkt this compound die inhibitorischen Wirkungen von GABA, was zu einer Abnahme der neuronalen Erregbarkeit führt. Dies führt zu den sedativen, anxiolytischen und antikonvulsiven Wirkungen, die üblicherweise mit Benzodiazepinen in Verbindung gebracht werden .
Wirkmechanismus
Target of Action
Fluclotizolam, a thienotriazolodiazepine derivative , primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibiting neuronal excitability and reducing anxiety, making them the primary target for benzodiazepines .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA-A receptors . It binds to an allosteric site on these receptors, enhancing their response to the neurotransmitter GABA . This potentiation of GABA activity results in increased inhibition of neuronal activity, leading to the compound’s anxiolytic and sedative effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the activity of GABA-A receptors, this compound increases the inhibitory effects of GABA in the brain. This leads to a decrease in neuronal excitability and results in the calming effects associated with this compound .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as by factors such as its lipid solubility and protein binding .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of neuronal activity . This results in a range of effects, including reduced anxiety, sedation, and muscle relaxation . It’s important to note that these effects can vary based on dosage and individual physiological factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, such as alcohol or opioids, can potentiate the effects of this compound, leading to increased central nervous system depression . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s effects .
Vorbereitungsmethoden
The synthesis of fluclotizolam dates back to the 1970s. The synthetic route involves the formation of the thienotriazolodiazepine core structure. Specific details on the reaction conditions and industrial production methods are not widely available in the public domain. it is known that the synthesis involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product .
Analyse Chemischer Reaktionen
Fluclotizolam kann wie andere Benzodiazepine verschiedene chemische Reaktionen eingehen:
Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.
Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung verschiedener substituierter Derivate führen kann.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Fluclotizolam ist strukturell ähnlich anderen Thienotriazolodiazepinen wie Etizolam, Flualprazolam und Flubromazolam. Im Vergleich zu diesen Verbindungen soll this compound 2-3-mal potenter als Etizolam sein . Die einzigartigen strukturellen Merkmale von this compound, wie das Vorhandensein einer Fluorphenylgruppe, tragen zu seinem besonderen pharmakologischen Profil bei.
Ähnliche Verbindungen
- Etizolam
- Flualprazolam
- Flubromazolam
- Clotizolam
- Deschloroclotizolam
Eigenschaften
IUPAC Name |
4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336484 | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54123-15-8 | |
Record name | Fluclotizolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluclotizolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUCLOTIZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.